An In-Depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Properties, Synthesis, and Therapeutic Potential
This document provides a comprehensive technical overview of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, a substituted benzonitrile scaffold with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, outlines a robust synthetic pathway, and explores a hypothesized mechanism of action based on structurally related analogs. Every section is grounded in established scientific principles, providing not just protocols, but the causal logic behind them to ensure reproducibility and further innovation.
Core Molecular Profile and Physicochemical Properties
2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a poly-functionalized aromatic compound. The unique arrangement of its substituents—a bromine atom, a nitrile group, a methoxy group, and a hydroxyethoxy side chain—creates a molecule with distinct electronic and steric properties, making it an attractive intermediate for creating diverse chemical libraries. The nitrile group serves as a versatile chemical handle, while the other substituents modulate the molecule's reactivity and potential for biological interactions.
Key physicochemical data and identifiers are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | PubChemLite |
| Molecular Formula | C₁₀H₁₀BrNO₃ | PubChemLite[1] |
| Molecular Weight | 272.09 g/mol | - |
| Monoisotopic Mass | 270.9844 Da | PubChemLite[1] |
| SMILES | COC1=C(C=C(C(=C1)C#N)Br)OCCO | PubChemLite[1] |
| InChIKey | IEYASXGZDIWRMO-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.6 | PubChemLite[1] |
| Appearance | Predicted to be an off-white to pale yellow solid | - |
Synthesis and Purification Strategy
The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is not widely documented, thus a logical, multi-step pathway is proposed here, starting from a commercially available precursor. This approach is designed for efficiency and control over the introduction of each functional group.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 2-bromo-4-hydroxy-5-methoxybenzonitrile. This strategy is advantageous as it isolates the key etherification step, allowing for straightforward purification and high yields.
Caption: Proposed Williamson Ether Synthesis workflow.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the target molecule can be confirmed at each stage by techniques such as Thin Layer Chromatography (TLC) and later verified by full spectroscopic analysis.
Objective: To synthesize 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile via Williamson ether synthesis.
Materials:
-
2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)[2]
-
2-Bromoethanol (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-4-hydroxy-5-methoxybenzonitrile and anhydrous potassium carbonate.
-
Causality: An inert atmosphere is critical to prevent potential side reactions, while anhydrous conditions are necessary as water can interfere with the base and reduce reaction efficiency. K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to avoid hydrolysis of the nitrile group.
-
-
Solvent and Reagent Addition: Add anhydrous acetone to the flask, followed by the dropwise addition of 2-bromoethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction and Washing: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Causality: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude solid product.
Purification Protocol
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60). The optimal solvent system should be determined by TLC analysis.
-
Rationale: The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which has increased polarity due to the hydroxyl and ether functionalities.
-
-
Procedure: The purified fractions, as identified by TLC, are combined and concentrated under reduced pressure to yield the final product as a pure solid.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2-7.5 ppm (s, 1H): Aromatic proton on the carbon between the nitrile and methoxy groups. Its singlet nature is due to the lack of adjacent protons.
-
δ ~6.9-7.1 ppm (s, 1H): Aromatic proton on the carbon between the bromo and ethoxy groups.
-
δ ~4.1-4.3 ppm (t, 2H): Methylene protons (-O-CH₂-) adjacent to the aromatic ring. The triplet splitting is due to coupling with the adjacent CH₂ group.
-
δ ~3.9-4.1 ppm (t, 2H): Methylene protons (-CH₂-OH) adjacent to the hydroxyl group.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[3]
-
δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~155 ppm: Aromatic carbon attached to the ethoxy group.
-
δ ~135 ppm: Aromatic carbon attached to the nitrile group.
-
δ ~118 ppm: Nitrile carbon (-C≡N).
-
δ ~115-120 ppm: Remaining aromatic carbons.
-
δ ~70 ppm: Methylene carbon (-O-CH₂-).
-
δ ~61 ppm: Methylene carbon (-CH₂-OH).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2950-2850 | C-H (Aliphatic) | Stretching |
| ~2225 (sharp) | C≡N (Nitrile) | Stretching[4] |
| ~1600, ~1500 | C=C (Aromatic) | Ring Stretching |
| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching |
| ~1050 | C-O (Alcohol) | Stretching |
| ~600-500 | C-Br | Stretching |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts provide definitive confirmation of the molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 271.99168 |
| [M+Na]⁺ | 293.97362 |
| [M-H]⁻ | 269.97712 |
| [M+K]⁺ | 309.94756 |
| Data predicted using CCSbase.[1] |
Potential Applications in Drug Discovery
Structurally similar bromophenols have demonstrated significant biological activity. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde shows potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] This provides a strong rationale for investigating 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile as a potential anti-inflammatory agent.
Hypothesized Mechanism of Action
We hypothesize that this compound could act as an inhibitor of pro-inflammatory signaling cascades in immune cells like macrophages. Upon stimulation by lipopolysaccharide (LPS), these cells activate pathways leading to the production of inflammatory mediators. The compound may interfere with this process.
Caption: Hypothesized inhibition of inflammatory signaling.
Experimental Validation Workflow
To test this hypothesis, a standard in vitro cell-based assay can be employed.
Caption: Workflow for assessing anti-inflammatory activity.
Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine if the compound reduces the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS only). Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Trustworthiness: This parallel assay is crucial. It validates that a reduction in inflammatory markers is a specific inhibitory effect, not a result of cell death, thereby ensuring the integrity of the data.
-
Safety, Handling, and Storage
While specific toxicology data for this compound is not available, related brominated aromatic nitriles are classified as hazardous.[6][7][8][9] Therefore, stringent safety precautions are mandatory.
-
Hazard Classification (Predicted):
-
Handling:
-
Storage:
References
-
MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]
-
MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]
- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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PubChem. 2-Amino-5-bromo-4-methoxybenzonitrile. [Link]
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Beilstein Journals. Supplementary Information. [Link]
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Chegg.com. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]
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PubChemLite. 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (C10H10BrNO3). [Link]
-
University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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